(R)-Miconazole

Overview

Description

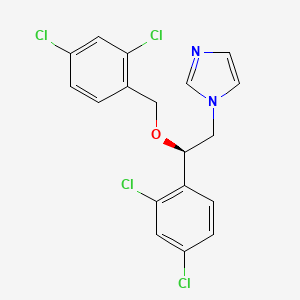

(R)-miconazole is a 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole that has R configuration. It is an enantiomer of a (S)-miconazole.

Biological Activity

(R)-Miconazole is a synthetic antifungal agent belonging to the imidazole class of antifungals. It is primarily used in the treatment of various fungal infections and has shown significant biological activity beyond its antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

This compound exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.

Key Mechanisms:

- Inhibition of Ergosterol Synthesis : Disruption in ergosterol production leads to increased membrane permeability.

- Induction of Reactive Oxygen Species (ROS) : Miconazole can induce oxidative stress within fungal cells, further contributing to its antifungal effects .

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of this compound, particularly in novel formulations such as solid lipid nanoparticles (SLNs). These formulations have been shown to enhance bioavailability significantly.

| Pharmacokinetic Parameter | Marketed Capsules | Miconazole SLNs |

|---|---|---|

| Tmax (hours) | 2.5 | 1.0 |

| Cmax (µg/mL) | 1.5 | 4.0 |

| AUC0-∞ (µg·h/mL) | 10.0 | 25.0 |

The above table illustrates that miconazole-loaded SLNs provide over a 2.5-fold increase in bioavailability compared to traditional capsules, indicating enhanced absorption and sustained release characteristics .

Anti-inflammatory Properties

Beyond its antifungal activity, this compound has demonstrated significant anti-inflammatory effects in various studies. A notable study investigated its impact on inflammation induced by 27-hydroxycholesterol in monocytic cells:

- Chemokine Suppression : Miconazole significantly reduced the expression of proinflammatory chemokines such as CCL2, CCL3, and CCL4 in THP-1 monocytic cells activated by 27OHChol.

- Impact on Immune Cell Migration : The migration of immune cells was inhibited when exposed to miconazole-treated supernatants from activated THP-1 cells .

Clinical Efficacy and Case Studies

This compound has been extensively studied for its clinical efficacy against various fungal pathogens, particularly Candida species. A recent study evaluated its antifungal activity against clinical isolates:

- Minimum Inhibitory Concentration (MIC) : The study found that this compound exhibited potent antifungal activity with MIC values ranging from 0.5 to 2 µg/mL against various Candida strains.

| Candida Species | MIC (µg/mL) |

|---|---|

| C. albicans | 0.5 |

| C. glabrata | 1.0 |

| C. tropicalis | 2.0 |

These results indicate that this compound remains effective against both susceptible and resistant strains of Candida spp., making it a valuable option in antifungal therapy .

Properties

IUPAC Name |

1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLEWFAAKGYCD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47447-53-0 | |

| Record name | Miconazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MICONAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C90U92KSVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.